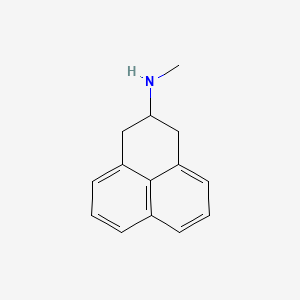

2,3-Dihydro-N-methyl-1H-phenalen-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dihydro-N-methyl-1H-phenalen-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dihydro-N-methyl-1H-phenalen-2-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution or reductive amination protocols, leveraging precursors like substituted phenalenes. Use controlled variation of solvents (e.g., DMF vs. THF), temperatures (25–80°C), and catalysts (e.g., Pd/C for hydrogenation). Monitor yield and purity via HPLC or GC-MS. For optimization, employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity and reaction time) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in stereochemistry or substituent positioning?

- Methodological Answer : Combine X-ray crystallography (using SHELX software for refinement ) with advanced NMR techniques (e.g., 1H-13C HSQC and NOESY for spatial correlations). For unresolved cases, employ computational geometry optimization via density functional theory (DFT) to predict stable conformers .

Advanced Research Questions

Q. What computational strategies are recommended for studying the electronic properties of this compound, and how do they reconcile with experimental data?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP ) for DFT calculations to model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Validate against experimental UV-Vis and cyclic voltammetry data. Discrepancies in excitation energies may require inclusion of exact exchange terms or solvent-effect corrections in simulations .

Q. How can researchers address contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Conduct systematic SAR (Structure-Activity Relationship) studies by synthesizing analogs with modifications to the phenalene core or amine group. Use standardized assays (e.g., IC50 measurements in enzyme inhibition) and control for batch-to-batch variability via LC-MS purity checks. Cross-validate findings with independent cell lines or in vivo models .

Q. What strategies are effective for analyzing metabolic stability or degradation pathways of this compound in biological systems?

- Methodological Answer : Perform isotope-labeling studies (e.g., 14C or deuterated analogs ) to track metabolic fate. Use LC-HRMS coupled with enzymatic digestion (e.g., cytochrome P450 isoforms) to identify phase I/II metabolites. Compare degradation products under oxidative (H2O2) vs. hydrolytic (pH 7.4 buffer) conditions .

Q. How can crystallographic disorder in the phenalene ring system be resolved during structural refinement?

- Methodological Answer : Apply twin refinement in SHELXL and use restraints for anisotropic displacement parameters. Validate against Fourier difference maps. For persistent disorder, consider dynamic effects (e.g., temperature-dependent crystallography) or alternate space groups .

Q. Tables for Key Data

Properties

CAS No. |

33448-25-8 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

N-methyl-2,3-dihydro-1H-phenalen-2-amine |

InChI |

InChI=1S/C14H15N/c1-15-13-8-11-6-2-4-10-5-3-7-12(9-13)14(10)11/h2-7,13,15H,8-9H2,1H3 |

InChI Key |

LSCMDCFJJZUETI-UHFFFAOYSA-N |

SMILES |

CNC1CC2=CC=CC3=C2C(=CC=C3)C1 |

Canonical SMILES |

CNC1CC2=CC=CC3=C2C(=CC=C3)C1 |

Related CAS |

33448-26-9 (hydrochloride) |

Synonyms |

2,3-dihydro-N-methyl-1H-phenalen-2-amine HCl of U 64273A U 64273A U-64,273A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.